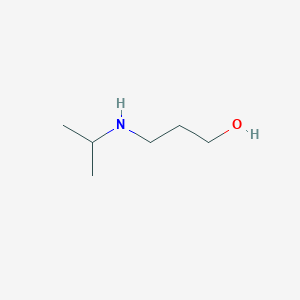

3-(Isopropylamino)propan-1-ol

描述

Contextualization within Propanolamine (B44665) Chemistry

3-(Isopropylamino)propan-1-ol is classified as a propanolamine. This class of chemical compounds is structurally defined by a propanol (B110389) backbone that is substituted with an amino group. nih.gov The dual functionality of hydroxyl and amino groups allows these molecules to participate in a wide range of chemical reactions. cymitquimica.com

The propanolamine scaffold is a core structural feature in many pharmacologically significant molecules, most notably in the class of drugs known as beta-blockers. ontosight.ai For example, the widely known beta-blocker Propranolol (B1214883) is chemically named 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol. nih.govzfin.org This structure, while different from this compound, shares the crucial isopropylamino and propanol-derived backbone, illustrating the importance of this chemical motif within medicinal chemistry. The relative positions of the functional groups on the propane (B168953) chain are critical to the molecule's chemical properties and biological interactions.

Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of this compound and structurally related propanolamines in academic research lies in their role as building blocks for creating more complex molecules. chemicalbook.com The isopropylamino-propanol moiety is a key pharmacophore—the essential structural component responsible for a drug's physiological activity—in many beta-adrenergic antagonists (beta-blockers). nih.govnih.gov These agents function by blocking beta-adrenergic receptors, which are involved in regulating cardiac function. ontosight.ai

The synthesis of these pharmaceuticals often involves the strategic introduction of the propanolamine side-chain to an aromatic core. Research has demonstrated various synthetic pathways to produce these compounds, including the reaction of an aromatic alcohol with epichlorohydrin (B41342), followed by the addition of isopropylamine (B41738) to open the epoxide ring. semanticscholar.orgresearchgate.net The development of stereoselective synthesis methods is particularly important, as the biological activity of these drugs often resides in a single enantiomer. nih.govmdpi.comacs.org

The following table highlights several well-known beta-blockers that feature the characteristic isopropylamino-propanol or a closely related structural framework, underscoring the importance of this chemical class in drug development.

| Drug Name | Chemical Structure containing the Propanolamine Moiety | Key Application Area |

| Propranolol | 1-(isopropylamino )-3-(1-naphthyloxy)propan -2-ol nih.govzfin.org | Management of hypertension and anxiety |

| Practolol | N-(4-(2-hydroxy-3-(isopropylamino )propoxy)phenyl)acetamide mdpi.com | Historically used for angina |

| Pindolol | 1-(1H-Indol-4-yloxy)-3-(isopropylamino )-2-propanol mdpi.com | Treatment of hypertension |

| Bisoprolol | (RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino )propan -2-ol chemicalpapers.com | Management of cardiac conditions |

| Carvedilol | (±)-1-(Carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]propan -2-ol | Treatment of high blood pressure and heart failure |

This table showcases prominent pharmaceuticals whose core structure is based on the propanolamine scaffold, similar to this compound.

Overview of Research Trajectories for the Chemical Compound

Research involving the 3-(isopropylamino)propanol structure has evolved over several decades. Initial investigations, dating back to the 1970s, focused on the synthesis and characterization of a wide array of propanolamine derivatives to establish structure-activity relationships for beta-adrenergic blockade. nih.govnih.gov These studies were crucial in identifying the optimal configurations for therapeutic effect.

Contemporary research has shifted towards several key areas. A significant trajectory involves the development of more efficient, cost-effective, and environmentally friendly ("green") synthetic methods. This includes the use of biocatalysis, employing enzymes like lipases to achieve high enantiomeric purity in the synthesis of chiral precursors for these drugs. mdpi.com

Another major research avenue is the synthesis of novel derivatives by modifying the core propanolamine structure to create compounds with new or improved pharmacological profiles. semanticscholar.orgresearchgate.net Furthermore, compounds like this compound are included in modern high-throughput screening (HTS) campaigns. For instance, it has been utilized in high-throughput phenotypic profiling (HTPP) to assess its effects across various cell-based assays, aiming to uncover new biological activities or potential therapeutic applications beyond their traditional roles. epa.gov This systematic approach allows researchers to explore the broader biological potential of fundamental chemical building blocks.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCPWFOPXIDRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366270 | |

| Record name | 3-(isopropylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33918-15-9 | |

| Record name | 3-(isopropylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Isopropylamino)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Isopropylamino Propan 1 Ol

Established Synthetic Routes for 3-(Isopropylamino)propan-1-ol

A prevalent and efficient method for synthesizing this compound and its derivatives is the nucleophilic ring-opening of an epoxide precursor with isopropylamine (B41738). researchgate.net This reaction, often referred to as aminolysis, leverages the high reactivity of the strained three-membered ether ring. icm.edu.pl

Glycidol (B123203) (2,3-epoxy-1-propanol) serves as an ideal and direct precursor for this synthesis. icm.edu.pl As a bifunctional molecule, it contains both a reactive epoxide ring and a primary hydroxyl group. icm.edu.pl The reaction involves the nucleophilic attack of the nitrogen atom of isopropylamine on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of the desired amino alcohol product. The presence of the hydroxyl group on the glycidol molecule can autocatalyze the reaction, accelerating the aminolysis process. sci-hub.sesemanticscholar.org

This initial product is a diol. To obtain the target compound this compound, a related epoxide precursor without the C2 hydroxyl group, such as epichlorohydrin (B41342) followed by subsequent reactions, would be necessary. However, the reaction between an amine and an epoxide is a fundamental step in many related syntheses. prepchem.com

The ring-opening of an unsymmetrical epoxide like glycidol by a nucleophile can theoretically yield two different regioisomers. The nucleophilic attack by isopropylamine can occur at either the terminal (C3) or the internal (C2) carbon of the epoxide ring.

Under neutral or basic conditions, the reaction proceeds primarily via an SN2 mechanism. The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon atom. In the case of glycidol, this is the terminal (C3) carbon. This attack results in the formation of a secondary amine and a primary alcohol, leading to the desired 1,2-amino alcohol structure. Attack at the C2 carbon is less favored due to greater steric hindrance. Reactions involving amines and glycidyl (B131873) ethers are known to be strongly influenced by steric factors. sci-hub.sesemanticscholar.org

Stereoselectivity is also a crucial aspect of this reaction. If a chiral glycidol is used as the starting material, the SN2 attack by the amine occurs with an inversion of configuration at the center of attack. This allows for the synthesis of specific stereoisomers of the final product, which is particularly important in the preparation of pharmaceutical compounds.

The rate and efficiency of the epoxide ring-opening reaction are significantly affected by the reaction conditions, particularly the solvent and temperature.

Solvent Effects: The polarity of the solvent plays a critical role. Protic solvents, especially those containing hydroxyl groups like water or alcohols (e.g., ethanol (B145695), isopropyl alcohol), can markedly accelerate the reaction rate. sci-hub.se These solvents can participate in the reaction by hydrogen bonding to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. They can also facilitate the proton transfer steps in the mechanism. sci-hub.se The catalytic effect of hydroxyl groups is a general feature of amine-glycidyl ether reactions. sci-hub.sesemanticscholar.org In contrast, non-polar, aprotic solvents like benzene (B151609) may slow down the reaction due to dilution effects without providing catalytic assistance. sci-hub.se

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. For sterically hindered amines or less reactive epoxides, heating is often necessary to achieve a reasonable reaction time. sci-hub.se For instance, the reaction of the sterically hindered diisopropylamine (B44863) with phenyl glycidyl ether is very slow at 50°C and requires a higher temperature (100°C) to proceed at a faster, yet still comparatively slow, rate. sci-hub.se The thermal degradation of amines can become a concern at elevated temperatures, potentially leading to side reactions and reduced yields. nih.gov

| Parameter | Condition | General Effect on Reaction Rate | Reference |

|---|---|---|---|

| Solvent | Non-polar (e.g., Benzene) | Slow (Dilution effect) | sci-hub.se |

| Polar Aprotic (e.g., Nitromethane) | Moderate Acceleration | sci-hub.se | |

| Protic (e.g., Isopropyl Alcohol, Water) | Pronounced Acceleration (Catalytic effect) | sci-hub.se | |

| Temperature | Low (e.g., Room Temperature) | Slow, may be very slow for hindered reactants | sci-hub.se |

| High (e.g., 50-100°C) | Fast, increases rate significantly | sci-hub.se |

Reductive amination is a versatile and widely used method for synthesizing amines. wikipedia.orglibretexts.org This process converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. masterorganicchemistry.comyoutube.com To synthesize this compound, this method would typically involve the reaction of a 3-hydroxyaldehyde with isopropylamine, followed by the reduction of the resulting imine.

The general two-step process is:

Imine Formation: A carbonyl compound, in this case, 3-hydroxypropanal, reacts with a primary amine (isopropylamine) under weakly acidic conditions to form an imine (or Schiff base) intermediate, with the loss of a water molecule. youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine product. youtube.com

A key advantage of modern reductive amination is that it can often be performed as a "one-pot" reaction. wikipedia.orgyoutube.com This is achieved by using a reducing agent that is selective for the imine over the starting aldehyde or ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is less reactive towards carbonyls at neutral or weakly acidic pH but readily reduces the protonated iminium ion. masterorganicchemistry.comyoutube.com Other suitable reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. masterorganicchemistry.comyoutube.com

The specific pathway for this compound would be: 3-Hydroxypropanal + Isopropylamine ⇌ [Iminium Ion Intermediate] + H₂O [Iminium Ion Intermediate] + [Reducing Agent, e.g., NaBH₃CN] → this compound

This method avoids the problem of over-alkylation that can occur in direct alkylation strategies. masterorganicchemistry.com

Beyond epoxide opening and reductive amination, other strategies can be employed. One common alternative is the direct N-alkylation of a precursor amine. In this case, 3-amino-1-propanol can be reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of 3-amino-1-propanol acts as the nucleophile, attacking the carbon atom bearing the halogen in the isopropyl halide.

3-Amino-1-propanol + 2-Bromopropane → this compound + HBr

A base is typically added to the reaction mixture to neutralize the hydrohalic acid (HBr) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. A significant drawback of this method is the potential for over-alkylation. The desired secondary amine product can react further with the alkylating agent to form a tertiary amine, leading to a mixture of products and potentially lower yields of the target compound. masterorganicchemistry.com

Therefore, this article cannot be generated at this time. Further research and publication in the field of organic chemistry are needed to provide the specific details required to accurately and comprehensively address the synthetic methodologies for this compound.

Chemical Reactivity and Transformation Mechanisms of 3 Isopropylamino Propan 1 Ol

Oxidation Reactions of the Chemical Compound

The presence of a primary alcohol group makes 3-(Isopropylamino)propan-1-ol susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the choice of the oxidizing agent and the specific reaction conditions employed. pearson.comstudymind.co.uk

Formation of Aldehydes and Ketones

As a primary alcohol, this compound can be oxidized to form an aldehyde, specifically 3-(isopropylamino)propanal. pearson.com If a mild oxidizing agent is used, the reaction can be selectively stopped at the aldehyde stage. chemistrysteps.com However, the use of strong oxidizing agents can lead to further oxidation of the initially formed aldehyde into a carboxylic acid, 3-(isopropylamino)propanoic acid. chemistrysteps.comlibretexts.org

The secondary amine group within the molecule can also undergo oxidation, but the primary alcohol is generally more susceptible to the common oxidizing agents discussed. The formation of a ketone from the primary alcohol group is not a possible oxidation product. Ketones are formed from the oxidation of secondary alcohols. pearson.comstudymind.co.uk

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be used to transform the primary alcohol group of this compound. These agents are broadly categorized as strong or mild, which dictates the final product. chemistrysteps.com

Strong oxidizing agents, such as potassium permanganate and chromic acid (formed from chromium trioxide), will typically oxidize the primary alcohol to a carboxylic acid. chemistrysteps.comlibretexts.org To achieve this, the reaction often requires heat and aqueous conditions. towson.edu Care must be taken with strong agents to avoid overoxidation, which can lead to the cleavage of carbon-carbon bonds if conditions are not carefully controlled. chemistrysteps.com

Mild oxidizing agents are employed when the desired product is the aldehyde. Reagents like Pyridinium Chlorochromate (PCC) are often used in non-aqueous solvents to prevent the overoxidation to the carboxylic acid. chemistrysteps.comtowson.edu

Table 1: Common Oxidizing Agents for Alcohols

| Oxidizing Agent | Formula | Typical Conditions | Product from Primary Alcohol |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Basic or acidic aqueous solution | Carboxylic Acid chemistrysteps.comlibretexts.org |

| Chromium Trioxide | CrO₃ | With aqueous sulfuric acid (Jones Reagent) | Carboxylic Acid chemistrysteps.com |

| Pyridinium Chlorochromate | C₅H₅NH[CrO₃Cl] | Anhydrous solvents (e.g., CH₂Cl₂) | Aldehyde pearson.comchemistrysteps.com |

Kinetic and Mechanistic Studies of Oxidation Processes

While specific kinetic studies on the oxidation of this compound are not extensively detailed in the provided literature, the mechanisms can be inferred from studies on similar alcohols like propan-1-ol and propane-1,3-diol. ucsd.eduajchem-a.com

The oxidation of alcohols by chromium (VI) reagents, such as chromic acid, is believed to proceed through the formation of a chromate ester intermediate. chemistrysteps.com This is followed by the removal of a proton from the alpha-carbon in a rate-determining step, often via an E2 elimination mechanism, which results in the formation of the carbon-oxygen double bond. chemistrysteps.com

For potassium permanganate, the reaction mechanism is also thought to involve an intermediate ester (a manganate ester). This is followed by a base-promoted E2-like elimination to yield the carbonyl compound. chemistrysteps.com Kinetic investigations of related compounds, such as the oxidation of propane-1,3-diol by potassium permanganate, have shown the reaction to be first order with respect to both the oxidant and the alcohol. ajchem-a.com Furthermore, kinetic models have been developed for the combustion and oxidation of related alcohols like n-propanol and isopropanol, which involve complex reaction networks and the formation of intermediate species like propanal. ucsd.edulu.se

Reduction Reactions and Derivatives

The functional groups in this compound—a primary alcohol and a secondary amine—are in a reduced state and are generally not susceptible to further reduction by common hydride reagents. However, the carbonyl derivatives formed from its oxidation (i.e., the corresponding aldehyde or carboxylic acid) can be readily reduced back to the parent alcohol or other derivatives.

Conversion to Simpler Alcohols or Amines

The aldehyde and carboxylic acid derivatives of this compound can be converted back to the primary alcohol using appropriate reducing agents. chemistrysteps.com For example, the reduction of 3-(isopropylamino)propanal will yield this compound. This type of reduction is a fundamental transformation in organic synthesis. libretexts.orglumenlearning.com

Reduction of the secondary amine group is not a typical reaction under standard hydride reduction conditions. However, under different catalytic conditions, such as hydrogenolysis, cleavage of the C-N bond could potentially occur, leading to simpler amines and alcohols, but this requires harsh conditions and specific catalysts. A more relevant transformation is the reductive amination of an alcohol with an amine to form a more substituted amine, a process that proceeds via a hydrogen-borrowing mechanism. mdpi.com

Reducing Agents and Conditions

The choice of reducing agent depends on the functional group to be reduced. Aldehydes, ketones, carboxylic acids, and esters can be reduced to alcohols using complex metal hydrides. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a very powerful and reactive reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to primary or secondary alcohols. chemistrysteps.comlibretexts.orglumenlearning.com Due to its high reactivity, it must be used in dry, aprotic solvents like diethyl ether or tetrahydrofuran (THF), and it reacts violently with water and other protic solvents. chemistrysteps.com

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent. libretexts.orglumenlearning.com It is capable of reducing aldehydes and ketones to their corresponding alcohols but is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglumenlearning.com Its lower reactivity allows it to be used in protic solvents such as methanol (B129727) or ethanol (B145695). libretexts.org

Table 2: Common Reducing Agents for Carbonyl Derivatives

| Reducing Agent | Formula | Reactivity | Substrates Reduced |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Aldehydes, Ketones, Carboxylic Acids, Esters libretexts.orglumenlearning.com |

Nucleophilic Substitution Reactions Involving Hydroxyl Groups

The hydroxyl (-OH) group of this compound is a poor leaving group for nucleophilic substitution reactions. libretexts.org Direct displacement of the hydroxide ion (OH⁻) is energetically unfavorable due to its instability as a leaving anion. libretexts.org Consequently, transformation of the hydroxyl group into a more stable leaving group is a prerequisite for substitution to occur.

A primary strategy involves conducting the reaction in a strong acid medium (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org This protonation converts the poor leaving group (hydroxide) into a good leaving group (water), which is a stable, neutral molecule. libretexts.org The protonated alcohol can then undergo substitution by a nucleophile, such as a halide ion. For a primary alcohol like this compound, this substitution typically proceeds through an Sₙ2 mechanism. libretexts.org

Reaction Scheme for Acid-Catalyzed Nucleophilic Substitution:

Where R = CH(CH₃)₂NH(CH₂)₃- and X = Cl, Br, I

Another effective method for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine). The resulting sulfonate is an excellent leaving group, and the activated compound can readily undergo nucleophilic substitution with a wide range of nucleophiles. libretexts.org This two-step process avoids the strongly acidic conditions that might cause unwanted side reactions with the amino group.

Derivatization Strategies for Structural Modification

The dual functionality of this compound allows for a variety of derivatization strategies to modify its structure and properties.

Esterification involves the reaction of the hydroxyl group of this compound with a carboxylic acid or its derivative. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and typically an excess of the alcohol or removal of water is used to drive the reaction toward the ester product. masterorganicchemistry.com

A detailed mechanistic study on the closely related 3-(dimethylamino)propan-1-ol revealed that its esterification with N-acetylimidazole proceeds via an initial rate-determining step involving intramolecular general base catalysis. rsc.org The amino group facilitates the formation of a cyclic tetrahedral intermediate, significantly influencing the reaction rate. rsc.org The reactions are characterized by substantial negative entropies of activation and modest enthalpies of activation, which is consistent with highly ordered transition structures in bimolecular reactions. rsc.org

| Reagent | Catalyst | Product | Mechanism Feature |

| Carboxylic Acid (R'-COOH) | Strong Acid (e.g., H₂SO₄) | R-O-C(=O)R' | Fischer Esterification |

| N-acetylimidazole | None (Intramolecular) | R-O-C(=O)CH₃ | Cyclic tetrahedral intermediate |

Table 1: Representative Esterification Reactions.

Alkylation of the hydroxyl group results in the formation of an ether. A common method for this transformation is the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the alcohol using a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide ion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether product.

General Steps for Williamson Ether Synthesis:

Deprotonation: R-OH + NaH → R-O⁻Na⁺ + H₂

Nucleophilic Attack: R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Care must be taken in selecting the base to avoid competing reactions involving the secondary amine, although the primary alcohol is generally more acidic and will be deprotonated preferentially under these conditions.

The presence of both a nucleophilic amino group and a hydroxyl group on a flexible three-carbon chain makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. frontiersin.orgnih.gov These intramolecular or intermolecular cyclization reactions can lead to the formation of five-, six-, or seven-membered rings, which are common structural motifs in pharmaceuticals and functional materials. frontiersin.orgresearchgate.net

For example, reaction with a bifunctional electrophile like a 1,3-dicarbonyl compound could lead to the formation of a substituted pyrimidine or other diazine derivatives after an initial condensation followed by intramolecular cyclization and dehydration. The specific reaction pathway and resulting heterocyclic system depend on the reagents and reaction conditions employed. Greener synthetic methods often utilize water as a solvent or employ catalyst-free conditions at room temperature. researchgate.netmdpi.com

| Reactant Type | Potential Heterocycle | Ring Size |

| Phosgene or equivalent | Oxazolidinone | 5-membered |

| 1,3-Dicarbonyl compound | Substituted Tetrahydropyrimidine | 6-membered |

| Dicarboxylic acid derivative | Cyclic imide | 7-membered |

Table 2: Potential Heterocyclic Products from this compound.

The elucidation of reaction mechanisms for transformations involving this compound and related structures is greatly enhanced by combining experimental techniques with computational chemistry. larionovgroup.comscielo.br

Experimental studies often involve kinetic analysis using spectroscopic methods (e.g., NMR, UV/Vis) to determine reaction rates and the influence of substituents. rsc.org For instance, in the study of the esterification of related amino alcohols, ¹H NMR and UV spectroscopy were used to measure second-order rate constants under pseudo-first-order conditions. rsc.org Such experimental data provide crucial benchmarks for validating theoretical models.

Computational studies, frequently employing Density Functional Theory (DFT), offer detailed insights into reaction pathways at a molecular level. scielo.brnih.gov These methods can be used to:

Calculate the geometries and energies of reactants, transition states, and products.

Determine activation energy barriers, which helps to rationalize experimentally observed reaction rates. scielo.br

Investigate the role of intermediates, such as the cyclic tetrahedral intermediate proposed in the esterification of amino alcohols. rsc.org

Analyze the influence of solvents and catalysts on the reaction mechanism.

By augmenting experimental findings with detailed computational investigations, a more complete understanding of the factors governing reactivity and selectivity in the chemical transformations of this compound can be achieved. larionovgroup.com

Applications and Derivatives in Medicinal Chemistry and Pharmaceutical Sciences

3-(Isopropylamino)propan-1-ol as a Key Pharmaceutical Intermediate

The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of aryloxypropanolamine-based beta-blockers. This class of drugs is widely used in the management of cardiovascular diseases.

Role in Beta-Adrenergic Receptor Antagonist Synthesis

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, function by blocking the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors. jmedchem.com The aryloxypropanolamine structure is a common feature of many beta-blockers, and this compound provides the essential propanolamine (B44665) side chain. gpatindia.com This side chain is critical for the molecule's interaction with the receptor, as it can adopt a conformation that allows the hydroxyl and amine groups to bind to the receptor site. gpatindia.com Aryloxypropanolamines are generally more potent than their aryloxyethanolamine counterparts. gpatindia.com The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the isopropylamine (B41738) group, or the direct reaction of a glycidyl (B131873) ether intermediate with isopropylamine. jmedchem.com

Precursor for Specific Beta-Blockers (e.g., Propranolol (B1214883), Metoprolol, Bisoprolol)

The versatility of this compound as a precursor is evident in the synthesis of several widely prescribed beta-blockers.

Propranolol: The synthesis of Propranolol, a non-selective beta-blocker, typically involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form a glycidyl ether intermediate. gpatindia.compatsnap.com This intermediate is then subjected to a ring-opening reaction with isopropylamine to yield Propranolol. gpatindia.compatsnap.comresearchgate.net An alternative method involves the reaction of 1-bromo-3-(1-naphthyloxy)-2-propanol with isopropylamine. google.com

Metoprolol: The synthesis of the cardioselective beta-blocker Metoprolol often starts with 4-(2-methoxyethyl)phenol. google.com This phenol is reacted with epichlorohydrin to form an epoxide, which is subsequently treated with isopropylamine to produce Metoprolol. google.comresearchgate.net Chemoenzymatic protocols have also been developed for the enantioselective synthesis of (S)-Metoprolol, highlighting the importance of stereochemistry in its pharmacological activity. researchgate.net

Bisoprolol: Bisoprolol, another cardioselective beta-blocker, is synthesized from a substituted phenol. The synthetic route can involve the reaction of a chlorohydrin intermediate with isopropylamine. mdpi.com For instance, (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol can be reacted with isopropylamine in methanol (B129727) to yield (S)-bisoprolol. mdpi.com

Interactive Data Table: Synthesis of Beta-Blockers from this compound or its Precursors

| Beta-Blocker | Starting Phenol | Key Intermediate(s) | Final Reaction with Isopropylamine |

| Propranolol | 1-Naphthol | 1-Chloro-3-(1-naphthyloxy)-2-propanol or 3-(1-Naphthyloxy)-1,2-epoxypropane | Ring-opening of the epoxide or displacement of a halide. gpatindia.compatsnap.com |

| Metoprolol | 4-(2-Methoxyethyl)phenol | Epoxide derived from the starting phenol and epichlorohydrin. | Ring-opening of the epoxide. google.comresearchgate.net |

| Bisoprolol | 4-((2-Isopropoxyethoxy)methyl)phenol | 1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Displacement of the chloride. mdpi.com |

Synthesis of Related Pharmaceutical Impurities

During the synthesis and storage of beta-blockers, various impurities can form. The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality and safety of the final drug product. This compound and its derivatives are often implicated in the formation of these impurities.

For example, in the synthesis of Bisoprolol, several related compounds can be generated. researchgate.net These can include dimers and other derivatives formed from side reactions. ijper.org Similarly, impurities in Propranolol can arise from the starting materials or from degradation, and some of these impurities retain the core this compound structure with modifications to other parts of the molecule. pharmaffiliates.compharmaffiliates.comsynzeal.com The synthesis of these impurities as reference standards is essential for their detection and quantification in the final pharmaceutical product. ijper.org

Interactive Data Table: Examples of Pharmaceutical Impurities Related to this compound Derivatives

| Parent Drug | Impurity Name/Structure |

| Bisoprolol | 3,3'-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol) researchgate.net |

| Bisoprolol | 2-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol researchgate.net |

| Propranolol | 1-((4-Chloronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol pharmaffiliates.com |

| Propranolol | 8-(2-Hydroxy-3-(isopropylamino)propoxy)naphthalen-1-ol hydrochloride pharmaffiliates.com |

| Metoprolol | 3-(Isopropylamino)propane-1,2-diol (Metoprolol EP Impurity N) cymitquimica.com |

Design and Synthesis of Novel Derivatives for Drug Discovery

The structural framework of this compound provides a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications. By modifying the aromatic portion of the aryloxypropanolamine structure or by altering the substituents on the nitrogen atom, researchers can explore new structure-activity relationships and develop compounds with novel pharmacological profiles.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their beta-blocking activity and selectivity.

Research has shown that the nature of the aromatic ring and its substituents significantly impacts the potency and selectivity of beta-blockers. nih.gov For instance, replacing the naphthyloxy moiety of propranolol with other cyclic structures can lead to a decrease in cardiac beta-1 adrenergic antagonist activity. nih.gov SAR studies on a series of 1-isopropylamino-3-(2'-substituted naphthoxy) propan-2-ol analogs have indicated that the blocking activity is influenced by both electronic and steric factors. nih.gov

Exploration of Biological Activities Beyond Beta-Blockade

While the primary focus has been on cardiovascular applications, derivatives of this compound have been investigated for other biological activities. The versatility of the propanolamine scaffold allows for its incorporation into molecules with diverse therapeutic targets.

For example, novel derivatives have been synthesized and evaluated for their potential as antiproliferative agents. In one study, a series of diterpenoid 1,3-aminoalcohol derivatives were prepared from isosteviol, and their antiproliferative activity against human tumor cell lines was investigated. mdpi.com This research highlights the potential for developing new anticancer agents based on the 1,3-aminoalcohol motif.

Furthermore, the synthesis of various 3-aminopropan-1-ol derivatives has been explored, suggesting a broader interest in this chemical class for various medicinal chemistry applications. nih.gov The exploration of these compounds opens up possibilities for the discovery of new drugs with applications beyond the cardiovascular system.

Privileged Scaffolds Incorporating the this compound Moiety

In the field of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The β-amino alcohol motif, of which this compound is a prime example, is widely recognized as such a privileged structure. This assertion is substantiated by its presence in a diverse array of pharmaceuticals and biologically active compounds.

The versatility of the this compound moiety stems from its structural features: a secondary amine and a primary alcohol separated by a flexible three-carbon linker. These functional groups can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, ionic interactions, and van der Waals forces. This adaptability allows for the design of derivatives with high affinity and selectivity for a range of protein targets.

A prominent class of drugs that incorporates the this compound backbone is the beta-adrenergic blockers, commonly known as beta-blockers. These drugs are widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmias. mayoclinic.org While many well-known beta-blockers like propranolol feature an aryloxy group at the 1-position of the propanol (B110389) chain, the fundamental this compound core is crucial for their pharmacological activity. nih.gov For instance, Betaxolol is a selective beta-1 receptor blocker that contains this core structure and is used in the treatment of glaucoma and hypertension. nih.gov

The following table highlights some beta-blockers that, while being aryloxypropanolamine derivatives, underscore the importance of the core this compound structure for their therapeutic effect.

| Drug Name | Therapeutic Use | Core Structure |

| Propranolol | Hypertension, Angina, Arrhythmias | 1-(Naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol |

| Betaxolol | Glaucoma, Hypertension | 1-(4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol |

| Nadolol | Angina, Hypertension | 1-(tert-Butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol |

This table showcases derivatives to illustrate the significance of the core moiety in a major drug class.

The prevalence of this scaffold across a major class of cardiovascular drugs demonstrates its "privileged" status, making it a valuable starting point for the design of new therapeutic agents targeting a variety of biological receptors.

Stereoselective Synthesis of Chiral Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For derivatives of this compound, which possess a chiral center at the 2-position of the propanol backbone, the synthesis of enantiomerically pure compounds is of paramount importance.

Importance of Enantiomeric Purity in Pharmaceutical Applications

Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. In the case of beta-blockers, the desired therapeutic activity often resides predominantly in one enantiomer. For example, the S(-)-enantiomer of propranolol is approximately 100 times more potent in its beta-blocking activity than the R(+)-enantiomer. nih.gov

Administering a racemic mixture (a 1:1 mixture of both enantiomers) can lead to the "inactive" enantiomer contributing to side effects or having a different, sometimes undesirable, pharmacological profile. Therefore, regulatory agencies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs to improve therapeutic outcomes and minimize adverse effects.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures to obtain enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. jocpr.com For racemic 3-(alkylamino)propan-1-ol derivatives, lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species have been shown to be effective in the kinetic resolution of various secondary alcohols, including aliphatic amino alcohols. acs.orgmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity.

The following table summarizes representative results for the lipase-catalyzed kinetic resolution of related secondary alcohols, demonstrating the feasibility of this approach for obtaining enantiopure this compound derivatives.

| Enzyme | Substrate Type | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CALB) | Secondary benzylic and aliphatic alcohols | Isopropenyl acetate (B1210297) | Not specified | High | mdpi.com |

| Pseudomonas cepacia Lipase | Racemic aliphatic secondary alcohols | Vinyl acetate | Hexane | >99% ee for both alcohol and acetate | morressier.com |

| Amano Lipase AK (Pseudomonas fluorescens) | trans-Flavan-4-ol | Vinyl acetate | THF | High | nih.gov |

Asymmetric Catalysis in Propanolamine Synthesis

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to the resolution of racemates. This strategy involves the use of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. For the synthesis of chiral propanolamines, several asymmetric catalytic methods have been developed.

One prominent method is the asymmetric hydrogenation of prochiral ketones. morressier.com In this approach, a ketone precursor to the desired amino alcohol is hydrogenated using a transition metal catalyst (commonly ruthenium or rhodium) complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol product.

Another important strategy is the asymmetric ring-opening of epoxides with amines. A chiral catalyst, often a Lewis acid complexed with a chiral ligand, activates the epoxide, making it susceptible to nucleophilic attack by an amine. The chiral catalyst directs the amine to attack one of the two electrophilic carbons of the epoxide, resulting in the formation of a single enantiomer of the corresponding β-amino alcohol. acs.org

Chiral Ligand Design and Optimization

The success of asymmetric catalysis is heavily reliant on the design and optimization of the chiral ligand. The ligand's structure dictates the three-dimensional environment of the catalytic center, which in turn controls the enantioselectivity of the reaction. For the synthesis of chiral β-amino alcohols, a variety of chiral ligands have been developed and successfully applied.

These ligands often possess C2 symmetry, which can reduce the number of possible transition states and simplify the analysis of the reaction mechanism. Important classes of chiral ligands include those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), bisoxazolines (BOX), and various chiral amino alcohols and diamines.

The optimization of a chiral ligand often involves systematically modifying its steric and electronic properties to improve the enantioselectivity and catalytic activity for a specific reaction. This can involve changing the substituents on the ligand backbone or altering the coordinating atoms. The development of new and more efficient chiral ligands remains an active area of research in organic chemistry. rsc.org

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 3-(Isopropylamino)propan-1-ol and its Derivatives

The flexibility of this compound is due to several rotatable single bonds within its structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about these single bonds. These different arrangements are known as conformers.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to map the potential energy surface (PES) of the molecule. This is achieved by systematically rotating the key dihedral angles (e.g., around the C-C and C-N bonds) and calculating the energy of each resulting conformation. The results of such an analysis identify the low-energy, stable conformers and the transition states that represent the energy barriers between them. For a related simple molecule like propanol (B110389), studies have shown that different conformers, such as gauche (G) and trans (T), can exist, with their relative populations depending on the environment (e.g., gaseous state vs. matrix isolation) arxiv.org. The conformational preferences of this compound are crucial as they dictate the three-dimensional shape of the molecule, which is a key determinant of its ability to interact with biological receptors.

Derivatives of this compound, particularly those with rigid structures like decalol analogs, have been used to infer the stereochemical aspects of interactions with adrenergic receptor sites. nih.gov The conformational rigidity of these analogs helps in understanding how the spatial orientation of the isopropylamino and hydroxyl groups influences pharmacological activity. nih.gov

Table 1: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Conformers |

|---|---|---|

| O-C1-C2-C3 | Defines the orientation of the propanol backbone | Trans, Gauche |

| C1-C2-C3-N | Defines the orientation of the propanol backbone | Trans, Gauche |

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed understanding of the molecule by solving the Schrödinger equation, providing insights into its electronic structure and related properties.

Methods like Density Functional Theory (DFT) are employed to calculate the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions, such as hydrogen bonding.

Quantum chemical calculations can simulate various spectroscopic properties, providing valuable data for structural elucidation and comparison with experimental results. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing these simulated spectra with experimental data helps confirm the molecular structure and assign specific peaks to individual atoms. For the related molecule propan-1-ol, distinct peaks are observed for the protons on each of the three carbon atoms and the hydroxyl group, with splitting patterns determined by neighboring protons. docbrown.infodocbrown.info

Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can help predict fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, researchers can rationalize the fragmentation pathways observed in experimental mass spectrometry, aiding in the identification of the molecule and its metabolites.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein receptor.

The structural similarity of this compound to a class of drugs known as beta-blockers makes its interaction with beta-adrenergic receptors (β-ARs) a subject of significant interest. researchgate.net Molecular docking is used to predict the preferred binding orientation of the molecule within the receptor's binding site. researchgate.net

Studies on β-ARs have identified a binding pocket that accommodates ligands containing an amino alcohol moiety. nih.gov Key interactions typically involve:

Hydrogen Bonds: The hydroxyl group and the secondary amine of the ligand can act as hydrogen bond donors and acceptors, forming crucial interactions with specific amino acid residues in the receptor, such as aspartic acid and asparagine. nih.gov

Hydrophobic Interactions: The isopropyl group and the propyl chain can engage in hydrophobic (van der Waals) interactions with nonpolar residues within the binding pocket.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the dynamic stability of the ligand-receptor complex over time. nih.govbiorxiv.org MD simulations have shown that internal water molecules can play a critical role in stabilizing the interactions between ligands and adrenergic receptors. nih.gov

Table 2: Potential Interacting Residues in a Beta-Adrenergic Receptor Binding Site

| Amino Acid Residue (Example) | Potential Interaction Type | Part of Ligand Involved |

|---|---|---|

| Aspartic Acid (Asp) | Hydrogen Bond / Ionic | Isopropylamino Group (NH) |

| Serine (Ser) | Hydrogen Bond | Hydroxyl Group (OH) |

| Asparagine (Asn) | Hydrogen Bond | Hydroxyl Group (OH) |

| Phenylalanine (Phe) | Hydrophobic | Isopropyl Group, Propyl Chain |

Computational methods can predict the most likely binding poses (modes) of a ligand within a receptor's active site. researchgate.netresearchgate.net For flexible molecules, multiple binding modes may be possible, and scoring functions are used to rank them based on their predicted stability. nih.gov

The binding affinity, which quantifies the strength of the interaction between the ligand and the receptor, can also be estimated. Scoring functions in docking programs provide a rapid estimation of binding energy (often in kcal/mol). mdpi.com More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide more accurate predictions of the binding free energy. u-strasbg.fr Accurate prediction of binding affinity is a crucial step in computer-aided drug design, helping to prioritize compounds for further experimental testing. nih.gov

Chemogenomics and Proteochemometrics Approaches in Drug Discovery

Chemogenomics and proteochemometrics are powerful computational disciplines that integrate chemical and biological data to systematically study the interactions between entire families of proteins and large sets of chemical compounds. These approaches are particularly relevant to the this compound scaffold, as it is a key component of numerous beta-blockers that target the family of beta-adrenergic receptors (β-ARs).

The primary goal of applying these methods in the context of beta-blockers is to understand and predict the selectivity of ligands for different receptor subtypes, primarily β1-AR and β2-AR. mdpi.com The subtle structural differences among these receptors can be exploited to design drugs with improved therapeutic profiles and fewer side effects.

Chemogenomics focuses on elucidating the relationships between chemical structures and their genomic-level targets. For the beta-blocker family, this involves creating large matrices of chemical descriptors for various ligands and biological data from different receptor subtypes. By analyzing these datasets, researchers can build predictive models that identify the key molecular features responsible for a compound's affinity and selectivity. This knowledge is crucial for designing novel compounds with desired activity profiles, moving beyond the traditional one-drug-one-target paradigm.

Proteochemometrics Modeling (PCM) extends this concept by simultaneously considering variations in both the ligand and the protein target. PCM models are particularly useful for understanding beta-blocker interactions because they can incorporate data from multiple β-AR subtypes and even genetic variants (polymorphisms) of these receptors. nih.gov These models use advanced machine learning algorithms to map the "interaction space," revealing how specific amino acid changes in the receptor's binding pocket affect the binding of ligands with different chemical features. mdpi.com For instance, a PCM study might analyze how modifications to the aromatic portion of aryloxyaminopropanol beta-blockers influence their binding affinity to β1-AR versus β2-AR, providing a roadmap for developing more cardioselective drugs. biorxiv.org

These in silico approaches are instrumental in:

Identifying novel drug-target interactions: Uncovering potential "off-target" effects that might lead to adverse reactions.

Predicting the activity of new compounds: Screening virtual libraries of molecules against multiple receptor models to prioritize candidates for synthesis and testing.

Understanding drug resistance: Modeling how mutations in receptors can alter drug binding and efficacy.

Personalizing medicine: Predicting how a patient's specific genetic makeup (e.g., receptor polymorphisms) might influence their response to a particular beta-blocker. nih.gov

Prediction of Dissociation Constants (pKa) and other Thermodynamic Parameters

The dissociation constant (pKa) is a critical physicochemical parameter that describes the ionization state of a molecule at a given pH. For a compound like this compound, which contains a secondary amine, the pKa of its conjugate acid dictates the proportion of charged (protonated) to uncharged (neutral) species at physiological pH. This ratio profoundly influences the molecule's solubility, membrane permeability, and interaction with its biological target.

| Compound Name | Structure | pKa (Predicted/Reported) | Reference |

| 3-Amino-1-propanol | H₂N-CH₂-CH₂-CH₂-OH | Contained in IUPAC pKa Dataset | nih.gov |

| Propranolol (B1214883) | C₁₆H₂₁NO₂ | 13.84 ± 0.20 (Predicted) | |

| This compound | (CH₃)₂CH-NH-CH₂-CH₂-CH₂-OH | Not explicitly reported |

This table is interactive. Click on the headers to sort.

Other key thermodynamic parameters studied in the context of molecules containing the this compound scaffold include:

Partition Coefficient (Log P): This parameter measures the lipophilicity of a compound, indicating its preference for a lipid versus an aqueous environment. Log P is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Computational models are frequently used to calculate Log P for drug candidates. For Propranolol, a Log P of 3.65 has been reported, indicating significant lipophilicity. chemicalbook.com

Binding Free Energy: Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to calculate the free energy of binding (ΔG_bind) between a ligand and its receptor. This value provides a theoretical measure of binding affinity. Such studies on beta-blockers help to rationalize the structural basis for their potent antagonism of beta-adrenergic receptors and can reveal the energetic contributions of specific hydrogen bonds and hydrophobic interactions within the binding pocket. biorxiv.org

Solubility: The aqueous solubility of a compound is another critical factor for its bioavailability. While Propranolol's solubility is low, the simpler this compound is expected to be more water-soluble due to its smaller size and lack of a large, hydrophobic naphthyloxy group.

Computational tools like the VolSurf method have been successfully applied to quantitatively predict kinetic and thermodynamic properties, such as the dissociation rate constant (k_off), for various drug-target systems, demonstrating the power of in silico methods in modern drug discovery. nih.gov

Analytical Methodologies for 3 Isopropylamino Propan 1 Ol and Its Metabolites

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. docbrown.info It is a highly sensitive technique, requiring only a small amount of the substance for analysis. docbrown.info

In the context of 3-(Isopropylamino)propan-1-ol, GC-MS plays a vital role in confirming the compound's identity and assessing its purity. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then breaks down each component into ionized fragments and identifies them based on their mass-to-charge ratio. This provides a detailed molecular fingerprint of the compound.

For the analysis of related compounds, such as the degradation product of metoprolol, 3-isopropylamino-1,2-propanediol, GC-MS has been used to identify the molecular ion peak, confirming its structure. researchgate.net The technique is also invaluable for detecting and identifying trace impurities that may be present in a sample of this compound. nih.gov The high sensitivity of GC-MS makes it suitable for detecting even minute quantities of related substances or degradation products. sums.ac.ir

The process typically involves injecting a solution of the sample into the GC inlet, where it is vaporized. The gaseous sample is then carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

The selection of appropriate GC conditions, such as the column type, temperature program, and carrier gas flow rate, is critical for achieving good separation and accurate identification. mdpi.com Similarly, the mass spectrometer settings, including the ionization mode and mass range, must be optimized for the specific analytes of interest. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov For the analysis of compounds like this compound, which possess some degree of polarity, RP-HPLC is a well-suited technique.

Method development in RP-HPLC involves the systematic optimization of various parameters to achieve the desired separation. Key considerations include the choice of the stationary phase (typically C18 or C8), the composition of the mobile phase (often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. phenomenex.com

For instance, a typical RP-HPLC method for a related compound, 3-aminopropanol, involved a C18 column with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. cuni.cz The pH of the mobile phase is a critical parameter as it can affect the ionization state of the analyte and thus its retention on the column. phenomenex.com

Validation of an HPLC method is essential to ensure its reliability, accuracy, and precision. This process involves evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. cuni.cz A validated method provides confidence that the analytical results are accurate and reproducible. For example, a validated HPLC method for 3-aminopropanol demonstrated good recovery (99.00 – 101.00 %), precision (RSD < 2.0 % for injection precision and < 3.5 % for method precision), and linearity (correlation coefficient of 0.99941). cuni.cz

Table 1: Example of HPLC Method Parameters for a Related Amino Alcohol

| Parameter | Condition |

| Column | Discovery C18 (5 µm, 150 mm × 4.6 mm I.D.) |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (26:74 v/v) |

| Flow Rate | 1.00 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 µl |

| Detection | Fluorescence (EM 483 nm, EX 390 nm) |

| Data adapted from a study on 3-aminopropanol, a structurally similar compound. cuni.cz |

Micellar liquid chromatography (MLC) is a variation of reversed-phase HPLC that uses a mobile phase containing a surfactant (like sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration. wikipedia.org These micelles can solubilize analytes and modify their retention behavior, offering unique selectivity. wikipedia.org

MLC has proven to be a valuable technique for the analysis of β-antagonists, a class of drugs to which the precursor of this compound belongs. acs.orgnih.gov A key advantage of MLC is its ability to directly inject biological fluids like urine, which simplifies sample preparation by avoiding time-consuming extraction steps. wikipedia.org

In a study on β-antagonists, a mobile phase consisting of 0.1 M SDS, 15% propanol (B110389), and 1% triethylamine (B128534) at pH 3 was used to separate several compounds in under 15 minutes. nih.gov The addition of organic modifiers like propanol and the adjustment of pH are often necessary to improve peak efficiency. nih.gov This technique can be used to analyze both the parent drug and its metabolites. nih.gov

Table 2: Micellar Liquid Chromatography Conditions for β-Antagonists

| Parameter | Condition |

| Mobile Phase | 0.1 M Sodium Dodecyl Sulfate (SDS), 15% Propanol, 1% Triethylamine |

| pH | 3 |

| Detection | Fluorometric |

| Analysis Time | < 15 minutes |

| These conditions were used for the determination of several β-antagonists in urine samples. nih.gov |

Since this compound can be a precursor to chiral drugs, determining its enantiomeric purity is often necessary. Chiral HPLC is the most widely used method for separating enantiomers. ceon.rs This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ceon.rs

The basis of chiral separation is the formation of transient diastereomeric complexes between the enantiomers and the CSP. ceon.rs This requires at least three simultaneous interactions between the analyte and the CSP, with at least one being stereoselective. ceon.rs

The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. Common mobile phases in chiral HPLC consist of mixtures of alkanes (like n-heptane) and alcohols (like ethanol (B145695) or isopropanol), often with a small amount of an amine modifier (like diethylamine). researchgate.net The composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net For example, an optimal separation of propranolol (B1214883) enantiomers was achieved with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1). ceon.rs

Table 3: Example of Chiral HPLC Mobile Phase Composition

| Component | Ratio |

| n-Heptane | 80 |

| Ethanol | 20 |

| Diethylamine | 0.1 |

| This mobile phase was found to be optimal for the separation of propranolol enantiomers. ceon.rs |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. nih.gov It is particularly useful for monitoring the progress of chemical reactions and for assessing the purity of compounds. researchgate.net

In the synthesis of compounds related to this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp or a staining agent.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be monitored. researchgate.net For instance, the disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. researchgate.net

TLC is also a valuable tool for a quick purity check. The presence of a single spot for a substance suggests that it is relatively pure, while the presence of multiple spots indicates the presence of impurities. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar compounds such as propan-1-ol and other N-isopropyl substituted amino alcohols.

¹H-NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Hydroxyl Proton (-OH): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration.

Methylene (B1212753) Protons adjacent to Oxygen (-CH₂-OH): These protons are expected to appear as a triplet, deshielded by the adjacent oxygen atom.

Methylene Protons adjacent to Nitrogen (-CH₂-NH-): This signal will likely be a triplet, influenced by the neighboring methylene and NH protons.

Methylene Protons (-CH₂-): The central methylene group protons should appear as a multiplet, likely a quintet or sextet, due to coupling with the adjacent methylene groups.

Methine Proton of Isopropyl Group (-CH-): A septet is expected for this proton due to coupling with the six methyl protons.

Methyl Protons of Isopropyl Group (-CH₃): A doublet will be observed for the six equivalent methyl protons, coupled to the methine proton.

Amine Proton (-NH-): A broad singlet is expected for the secondary amine proton.

Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH ₃ (isopropyl) | ~1.0-1.2 | Doublet |

| -CH ₂- (central) | ~1.6-1.8 | Multiplet |

| -CH ₂-NH- | ~2.6-2.8 | Triplet |

| -CH -(isopropyl) | ~2.8-3.0 | Septet |

| -CH ₂-OH | ~3.5-3.7 | Triplet |

| -NH - | Variable | Broad Singlet |

¹³C-NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, six distinct signals are expected for the six carbon atoms of this compound. The chemical shifts are influenced by the proximity to the electronegative oxygen and nitrogen atoms.

Methyl Carbons (-CH₃): The two equivalent methyl carbons of the isopropyl group are expected to be the most shielded, appearing at the highest field.

Central Methylene Carbon (-CH₂-): This carbon will be at a slightly lower field than the methyl carbons.

Methylene Carbon adjacent to Nitrogen (-CH₂-NH-): This carbon will be deshielded by the nitrogen atom.

Methine Carbon (-CH-): The methine carbon of the isopropyl group will also be deshielded by the nitrogen.

Methylene Carbon adjacent to Oxygen (-CH₂-OH): This carbon will experience the strongest deshielding effect due to the highly electronegative oxygen atom and will appear at the lowest field.

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ (isopropyl) | ~22-25 |

| -C H₂- (central) | ~30-35 |

| -C H₂-NH- | ~45-50 |

| -C H- (isopropyl) | ~50-55 |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit absorptions corresponding to the O-H, N-H, C-H, and C-O bonds. Data from similar molecules like 3-amino-1-propanol and propan-1-ol can be used for interpretation. researchgate.netdocbrown.info

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info

N-H Stretching: A moderate absorption band for the secondary amine is expected around 3250-3350 cm⁻¹. This may overlap with the broad O-H band.

C-H Stretching: Strong absorptions are anticipated in the 2850-2970 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups.

N-H Bending: A band in the region of 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.

C-O Stretching: A strong absorption band is expected in the 1000-1260 cm⁻¹ range, corresponding to the C-O stretching of the primary alcohol.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| N-H (secondary amine) | 3250-3350 | Moderate |

| C-H (alkane) | 2850-2970 | Strong |

| N-H bend | 1550-1650 | Moderate |

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

MS and HRMS:

In mass spectrometry, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula. Common fragmentation patterns for amino alcohols involve cleavage alpha to the nitrogen or oxygen atoms. libretexts.org The fragmentation of the related metabolite, 3-(isopropylamino)propane-1,2-diol, has shown a molecular ion peak at m/z = 133.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. For this compound, this could result in a fragment at m/z 86. Another likely alpha-cleavage is adjacent to the oxygen, which could produce a fragment at m/z 31.

Loss of Water: Alcohols often exhibit a loss of a water molecule (18 Da), leading to an [M-18]⁺ peak. youtube.com

LC-ESI-MS and LCMS-IT-TOF:

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a sensitive technique for the analysis of polar compounds like this compound and its metabolites in complex matrices. waters.comfda.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and obtain structural information. LCMS-IT-TOF (Ion Trap Time-of-Flight) combines the advantages of both ion trap and time-of-flight mass analyzers, providing high sensitivity and accurate mass measurements for both precursor and product ions, which is invaluable for the identification of unknown metabolites. The fragmentation of beta-blockers, which share structural similarities, often involves the loss of the isopropyl group or cleavage of the propanol side chain. nih.gov

Expected Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 118 | [M+H]⁺ |

| 100 | [M+H - H₂O]⁺ |

| 86 | [CH₂=N⁺H-CH(CH₃)₂] |

| 72 | [HN⁺H=CH-CH(CH₃)₂] |

| 44 | [CH₂=N⁺H₂] |

Electrochemical Methods for Quantitative Determination

Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative determination of electroactive compounds. The secondary amine and primary alcohol functional groups in this compound can be susceptible to electrochemical oxidation. fu-berlin.de

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), could be employed for the analysis of this compound. These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation of the secondary amine group on a suitable electrode surface would produce a current signal proportional to the concentration of the analyte. nih.gov

While specific methods for the direct electrochemical determination of this compound are not extensively documented, methodologies developed for related beta-blockers and other amino alcohols can be adapted. researchgate.netewadirect.com These methods often utilize modified electrodes to enhance sensitivity and selectivity. The oxidation potential would be dependent on the pH of the supporting electrolyte. fu-berlin.de For quantitative analysis, a calibration curve would be constructed by measuring the peak current at various known concentrations of the analyte.

Environmental Fate and Ecotoxicological Considerations of 3 Isopropylamino Propan 1 Ol

Degradation Pathways in Various Environmental Compartments

The degradation of 3-(Isopropylamino)propan-1-ol in the environment is expected to occur through both biotic and abiotic processes. The molecular structure, featuring an amino group and a primary alcohol functional group, suggests susceptibility to microbial degradation.

Biodegradation: The propanol (B110389) component of the molecule is structurally similar to 1-propanol (B7761284), which is known to be readily biodegradable by various microorganisms in aerobic and anaerobic conditions. inchem.org Mixed microbial consortia have been shown to utilize 1-propanol and 2-propanol (isopropanol) as their sole carbon source. nih.gov The degradation of the isopropylamine (B41738) moiety is also documented. For instance, some organisms can initiate the degradation of isopropylamine through monooxygenation to produce alaninol (2-amino-1-propanol), which can be further metabolized.

Given this, it is plausible that microorganisms in soil and water could degrade this compound by targeting either the alcohol or the amine group, or both. Potential biodegradation pathways could involve the oxidation of the primary alcohol group to a carboxylic acid, followed by further breakdown. Alternatively, deamination or N-dealkylation could occur, breaking the bond between the isopropyl group and the nitrogen atom.

Abiotic Degradation: In the atmosphere, chemical compounds are primarily degraded by reacting with photochemically produced hydroxyl radicals. While specific data for this compound is not available, the degradation of 1-propanol in the atmosphere is mainly attributed to its reaction with hydroxyl radicals. inchem.org It is not expected to react at significant rates with other reactive species like ozone. inchem.org Photodegradation is also not anticipated as the compound does not absorb ultraviolet radiation within the solar spectrum. inchem.org Hydrolysis of this compound is not expected to be a significant degradation pathway.

Persistence and Bioaccumulation Potential